N-phenyl-4-(2,4,6-trinitroanilino)benzamide
Overview
Description
N-phenyl-4-(2,4,6-trinitroanilino)benzamide is a compound that belongs to the class of aromatic amides It is characterized by the presence of a phenyl group attached to a benzamide moiety, which is further substituted with a 2,4,6-trinitroaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(2,4,6-trinitroanilino)benzamide typically involves the reaction of 2,4,6-trinitroaniline with N-phenylbenzamide under specific conditions. One common method involves the use of a nucleophilic aromatic substitution reaction, where the nitro groups on the aniline ring facilitate the substitution of a leaving group on the benzamide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve optimized multi-step synthesis processes to ensure high yield and purity. The use of environmentally friendly solvents and reagents is often preferred to minimize the environmental impact. The Schotten-Baumann acylation method, which involves the reaction of an amine with an acid chloride in the presence of a base, is one such approach that can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(2,4,6-trinitroanilino)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are used under controlled conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with additional nitro or halogen groups.
Scientific Research Applications
N-phenyl-4-(2,4,6-trinitroanilino)benzamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential antitumor activity.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as high-energy materials and explosives.
Biological Research: It is used in studies related to the mechanism of action of nitroaromatic compounds and their effects on biological systems.
Mechanism of Action
The mechanism of action of N-phenyl-4-(2,4,6-trinitroanilino)benzamide involves its interaction with cellular components. The nitro groups on the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis. The compound has been shown to affect the expression of cell cycle proteins, such as cyclin D1, and apoptotic proteins, such as Bcl-2 and Bax .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2,4,6-trinitroaniline
- N-(2,4,6-trinitrophenyl)naphthalen-1-amine
- N-(2,4,6-trinitrophenyl)naphthalen-2-amine
- N-(3-nitrophenyl)-2,4,6-trinitroaniline
Uniqueness
N-phenyl-4-(2,4,6-trinitroanilino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and trinitroaniline groups allows for a combination of aromatic stability and high reactivity, making it suitable for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-phenyl-4-(2,4,6-trinitroanilino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O7/c25-19(21-13-4-2-1-3-5-13)12-6-8-14(9-7-12)20-18-16(23(28)29)10-15(22(26)27)11-17(18)24(30)31/h1-11,20H,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEHPJBVSVKXTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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